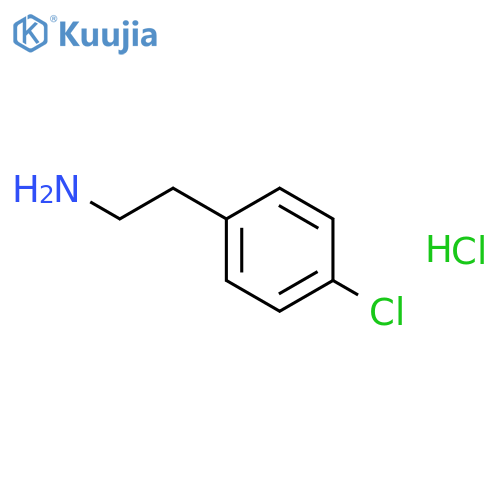

Cas no 2492-83-3 (2-(4-Chlorophenyl)Ethylamine Hyrochloride)

2-(4-Chlorophenyl)Ethylamine Hyrochloride 化学的及び物理的性質

名前と識別子

-

- 2-(4-Chlorophenyl)ethanamine hydrochloride

- 2-(4-chlorophenyl)ethanamine

- 4-chloro-phenethylamine,hydrochloride

- 4-Chlor-phenaethylamin,Hydrochlorid

- p-Chlorophenylethylamine hydrochloride

- 2-(4-Chloro-phenyl)-ethylamine hydrochloride

- 2-(4-Chlorophenyl)ethylamine HCl

- 2-(4-chlorophenyl)ethan-1-amine hydrochloride

- 2-(4-chlorophenyl)-ethylamine hydrochloride

- AKOS005216462

- RAQLDEHFRPTIHW-UHFFFAOYSA-N

- CAA49283

- SCHEMBL1924679

- p-chlorophenethylamine hydrochloride

- NSC-93691

- A877767

- AC-27039

- AB28066

- 2-(4-Chlorophenyl)ethan-1-amine--hydrogen chloride (1/1)

- NSC93691

- 2-(4-chlorophenyl)ethanamine;hydrochloride

- 2-(4-CHLORO-PHENYL)-ETHYLAMINE HCL

- 2492-83-3

- MFCD06738863

- AS-37266

- DTXSID20482465

- 2-(4-Chloro-phenyl)-ethylaminehcl

- 4-Chloro-Phenethylammonium chloride

- Benzeneethanamine, 4-chloro-, hydrochloride (1:1)

- 2-(4-Chlorophenyl)Ethylamine Hyrochloride

-

- MDL: MFCD06738863

- インチ: InChI=1S/C8H10ClN.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H

- InChIKey: RAQLDEHFRPTIHW-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)Cl)CCN.Cl

計算された属性

- せいみつぶんしりょう: 191.02700

- どういたいしつりょう: 191.027

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 87.3

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26A^2

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.128

- ふってん: 233.4°Cat760mmHg

- フラッシュポイント: 107.5°C

- PSA: 26.02000

- LogP: 3.34350

2-(4-Chlorophenyl)Ethylamine Hyrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(4-Chlorophenyl)Ethylamine Hyrochloride 税関データ

- 税関コード:2921499090

- 税関データ:

中国税関番号:

2921499090概要:

2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%

2-(4-Chlorophenyl)Ethylamine Hyrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C382213-500mg |

2-(4-Chlorophenyl)Ethylamine Hyrochloride |

2492-83-3 | 500mg |

$ 135.00 | 2022-06-06 | ||

| TRC | C382213-100mg |

2-(4-Chlorophenyl)Ethylamine Hyrochloride |

2492-83-3 | 100mg |

$ 65.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | Y1292026-5g |

2-(4-Chloro-phenyl)-ethylamine hydrochloride |

2492-83-3 | 95% | 5g |

$335 | 2023-05-18 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0339S-5g |

2-(4-Chloro-phenyl)-ethylamine hydrochloride |

2492-83-3 | 96% | 5g |

¥2203.47 | 2025-01-22 | |

| A2B Chem LLC | AB26659-10g |

2-(4-Chloro-phenyl)-ethylamine hcl |

2492-83-3 | 98% | 10g |

$272.00 | 2024-04-20 | |

| 1PlusChem | 1P002QCJ-10g |

Benzeneethanamine, 4-chloro-, hydrochloride (1:1) |

2492-83-3 | 98% | 10g |

$106.00 | 2024-05-21 | |

| abcr | AB446368-1g |

2-(4-Chlorophenyl)ethylamine HCl; . |

2492-83-3 | 1g |

€166.00 | 2024-04-18 | ||

| abcr | AB446368-25g |

2-(4-Chlorophenyl)ethylamine HCl; . |

2492-83-3 | 25g |

€1448.80 | 2024-04-18 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0339S-1g |

2-(4-Chloro-phenyl)-ethylamine hydrochloride |

2492-83-3 | 96% | 1g |

610.59CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0339S-5g |

2-(4-Chloro-phenyl)-ethylamine hydrochloride |

2492-83-3 | 96% | 5g |

2137.07CNY | 2021-05-08 |

2-(4-Chlorophenyl)Ethylamine Hyrochloride 関連文献

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

9. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

2-(4-Chlorophenyl)Ethylamine Hyrochlorideに関する追加情報

Introduction to 2-(4-Chlorophenyl)Ethylamine Hydrochloride (CAS No. 2492-83-3)

2-(4-Chlorophenyl)Ethylamine Hydrochloride, identified by its Chemical Abstracts Service (CAS) number 2492-83-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amine derivatives and has garnered considerable attention due to its structural and pharmacological properties. The presence of a chloro-substituted phenyl ring and an ethylamine moiety contributes to its unique chemical behavior, making it a valuable scaffold for further derivatization and exploration in drug discovery.

The structure of 2-(4-Chlorophenyl)Ethylamine Hydrochloride features a benzene ring substituted with a chlorine atom at the para position, linked to an ethylamine group. This configuration imparts specific electronic and steric properties that influence its interactions with biological targets. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in various biochemical assays and pharmaceutical formulations.

In recent years, pharmaceutical research has increasingly focused on developing novel compounds with enhanced efficacy and reduced side effects. 2-(4-Chlorophenyl)Ethylamine Hydrochloride has been investigated as a potential intermediate in the synthesis of bioactive molecules. Its amine group provides a versatile site for further functionalization, allowing chemists to explore modifications that could improve pharmacokinetic profiles or target specific biological pathways.

One of the most compelling aspects of 2-(4-Chlorophenyl)Ethylamine Hydrochloride is its role in the development of central nervous system (CNS) therapeutics. The chloro-substituted phenyl ring is known to influence lipophilicity and metabolic stability, which are critical factors in drug design. Preclinical studies have suggested that derivatives of this compound may exhibit properties relevant to treating neurological disorders, including modulation of neurotransmitter systems.

The synthesis of 2-(4-Chlorophenyl)Ethylamine Hydrochloride typically involves multi-step organic reactions, starting from readily available aromatic precursors. The chlorination step is crucial, often employing reagents such as phosphorus oxychloride or sulfuryl chloride to introduce the chloro group at the para position of the phenyl ring. Subsequent nucleophilic substitution reactions with ethylamine yield the desired amine derivative, which is then converted to the hydrochloride salt for improved stability and handling.

Recent advancements in medicinal chemistry have leveraged computational methods to predict the binding affinity and pharmacological activity of 2-(4-Chlorophenyl)Ethylamine Hydrochloride derivatives. Molecular docking studies have identified key interactions between this compound and target proteins, providing insights into potential mechanisms of action. These computational approaches have accelerated the drug discovery process, allowing researchers to prioritize promising candidates for further experimental validation.

The pharmacological profile of 2-(4-Chlorophenyl)Ethylamine Hydrochloride has been studied in various in vitro and in vivo models. Initial findings suggest that this compound may interact with monoamine transporters and receptors, making it a candidate for applications in mood regulation and neuroprotection. However, detailed toxicological assessments are essential to ensure safety before moving into clinical trials.

As part of broader efforts in neurological research, 2-(4-Chlorophenyl)Ethylamine Hydrochloride has been examined in contexts related to neurodegenerative diseases. Its structural features suggest potential interactions with pathways implicated in conditions such as Alzheimer's disease and Parkinson's disease. While these investigations are still in early stages, they highlight the compound's promise as a tool for understanding disease mechanisms and developing novel treatments.

The analytical characterization of 2-(4-Chlorophenyl)Ethylamine Hydrochloride relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These methods confirm the molecular structure and purity of the compound, ensuring consistency for research applications. High-performance liquid chromatography (HPLC) is also commonly used for quantifying the compound in samples and formulations.

In conclusion, 2-(4-Chlorophenyl)Ethylamine Hydrochloride (CAS No. 2492-83-3) represents a compelling subject of study in pharmaceutical chemistry. Its unique structural features make it a valuable intermediate for drug development, particularly in areas related to central nervous system disorders. Ongoing research continues to uncover new possibilities for this compound, underscoring its importance in advancing therapeutic strategies.

2492-83-3 (2-(4-Chlorophenyl)Ethylamine Hyrochloride) 関連製品

- 1190322-26-9(5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid)

- 914636-57-0(2-amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile)

- 130464-06-1(methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate)

- 1354009-76-9((S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester)

- 14734-24-8(Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate)

- 1700496-85-0(4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole)

- 1806284-01-4(Methyl 3-cyano-2-hydroxy-4-(trifluoromethoxy)benzoate)

- 2224257-09-2(N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide)

- 1640848-71-0((R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride)

- 129704-51-4(Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride)